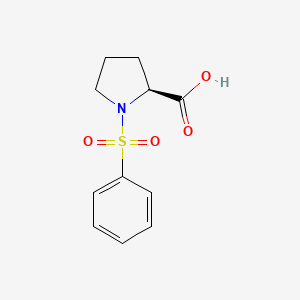
(2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
“(2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid” is a positively charged derivatization reagent . It was synthesized and evaluated using non-steroidal anti-inflammatory drugs (NSAIDs), which were selected as the representative chiral carboxylic acids .
Synthesis Analysis
The synthesis of this compound involved the use of non-steroidal anti-inflammatory drugs (NSAIDs) as the representative chiral carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound includes a highly proton-affinitive moiety .Chemical Reactions Analysis
This compound was used as a derivatization reagent for carboxylic acids . The separation efficiency and detection sensitivity were compared to (S)-pyrrolidine-2-carboxylic acid N-(pyridine-2-yl)amide (PCP2), which was previously reported as a chiral derivatization reagent for carboxylic acids .Applications De Recherche Scientifique
Synthetic Applications and Mechanistic Insights
A Pd(II)-catalyzed reaction protocol was developed for the carboxylation of ortho-C-H bonds in anilides, providing a novel strategy for assembling biologically and pharmaceutically significant molecules. This method extends to the carboxylation of N-phenyl pyrrolidinones, showcasing the utility of (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid derivatives in synthesizing complex organic structures such as benzoxazinones and quinazolinones. Mechanistic insights reveal a dual-reaction pathway facilitated by p-toluenesulfonic acid in the activation of C-H bonds in the presence of carbon monoxide, highlighting the role of (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid derivatives in facilitating these transformations (Giri, Lam, & Yu, 2010).
Green Chemical Synthesis
The compound has been identified as a starting material in the green chemical synthesis of 2-benzenesulfonylpyridine, a key intermediate for investigational drug candidates. An optimized synthesis process emphasizes the environmental benefits and the potential of (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid derivatives in pharmaceutical manufacturing, offering a high-yield and high-purity methodology for producing aromatic pyridyl sulfides and sulfones (Trankle & Kopach, 2007).
Hydrogen-bonded Co-crystal Structure
The co-crystal structure of benzoic acid and zwitterionic l-proline, featuring (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid, demonstrates the application of non-centrosymmetric co-crystallization. This provides insights into the molecular assembly and the potential for designing novel crystal structures for pharmaceutical applications (Chesna et al., 2017).
Catalysis and Polymerization
Compounds containing (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid derivatives have been explored for their catalytic activities, such as in the oxidation of cyclohexane and ethylene polymerization. These studies underline the versatility of such compounds in catalyzing significant chemical transformations, providing pathways to environmentally friendly and efficient industrial processes (Hazra et al., 2015; Skupov et al., 2007).
Cholinesterase Inhibition
Research into the inhibition of cholinesterases, important for treating conditions like Alzheimer's disease, has identified benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates as potential inhibitors. These findings emphasize the medicinal chemistry applications of (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid derivatives in developing therapeutic agents (Pizova et al., 2017).
Propriétés
IUPAC Name |
(2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSWZYFYLXTMLJ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346740 | |
| Record name | (2S)-1-(Benzenesulfonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
88425-46-1 | |
| Record name | (2S)-1-(Benzenesulfonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2858965.png)
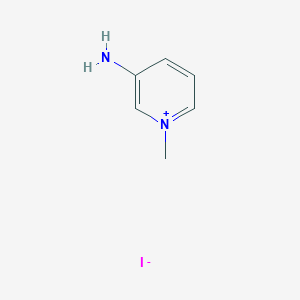
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperidine](/img/structure/B2858968.png)
![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2858969.png)
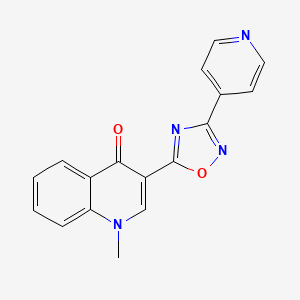
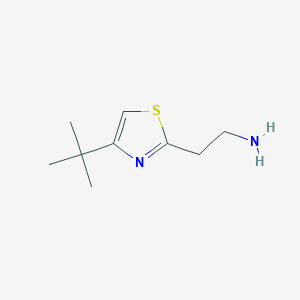
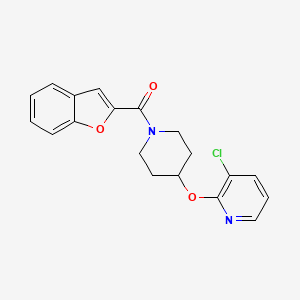
![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2858976.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2858977.png)
![N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2858979.png)
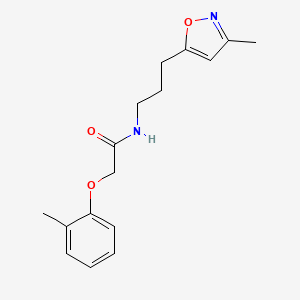

![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)
![1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2858985.png)